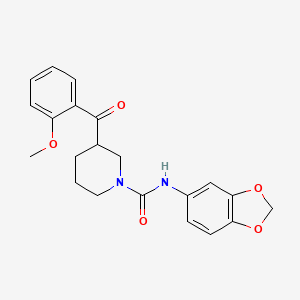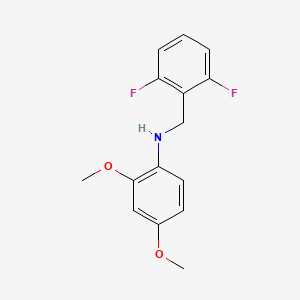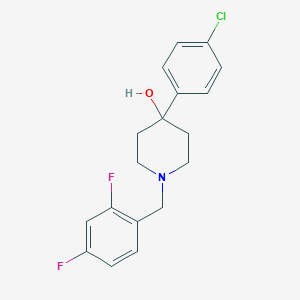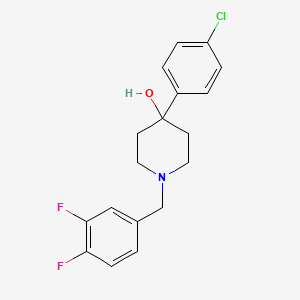![molecular formula C16H25NO2 B3849998 4-[2-(1-azepanyl)propyl]-2-methoxyphenol](/img/structure/B3849998.png)
4-[2-(1-azepanyl)propyl]-2-methoxyphenol
Vue d'ensemble
Description
4-[2-(1-azepanyl)propyl]-2-methoxyphenol, also known as Azepexole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and has been found to exhibit promising results in various studies related to neuroscience and pharmacology.
Mécanisme D'action
4-[2-(1-azepanyl)propyl]-2-methoxyphenol exerts its therapeutic effects by modulating various signaling pathways in the brain. It has been found to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and differentiation. 4-[2-(1-azepanyl)propyl]-2-methoxyphenol also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
4-[2-(1-azepanyl)propyl]-2-methoxyphenol has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 4-[2-(1-azepanyl)propyl]-2-methoxyphenol has also been found to increase the levels of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(1-azepanyl)propyl]-2-methoxyphenol has several advantages as a research tool. It is a highly specific compound that can selectively modulate the PKC and ERK pathways. It is also relatively stable and can be easily synthesized in the laboratory. However, 4-[2-(1-azepanyl)propyl]-2-methoxyphenol has certain limitations as well. It has poor solubility in water, which can limit its bioavailability in vivo. Additionally, 4-[2-(1-azepanyl)propyl]-2-methoxyphenol has not been extensively studied in clinical trials, and its safety profile in humans is not well-established.
Orientations Futures
There are several potential future directions for 4-[2-(1-azepanyl)propyl]-2-methoxyphenol research. One possibility is to investigate its therapeutic potential in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on synaptic plasticity and memory. Additionally, future studies could focus on developing more potent and selective analogs of 4-[2-(1-azepanyl)propyl]-2-methoxyphenol that could be used as therapeutic agents in the clinic.
Applications De Recherche Scientifique
4-[2-(1-azepanyl)propyl]-2-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that 4-[2-(1-azepanyl)propyl]-2-methoxyphenol can act as a neuroprotective agent by inhibiting the aggregation of alpha-synuclein protein, which is implicated in the pathogenesis of Parkinson's disease. Additionally, 4-[2-(1-azepanyl)propyl]-2-methoxyphenol has been found to enhance the clearance of amyloid-beta protein, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[2-(azepan-1-yl)propyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(17-9-5-3-4-6-10-17)11-14-7-8-15(18)16(12-14)19-2/h7-8,12-13,18H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUJXDJFLOKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![2-{propyl[4-(trifluoromethoxy)benzyl]amino}ethanol](/img/structure/B3849940.png)
![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)
![(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3849947.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)

![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)

![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)